molecular formula C13H24N2O3 B13329225 tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

Cat. No.: B13329225
M. Wt: 256.34 g/mol
InChI Key: REIQZMOCCLUNLU-UHFFFAOYSA-N
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Description

tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides rigidity and stability, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could lead to the formation of an amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its stability and unique structure make it a valuable tool for investigating biological pathways.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate. Its spirocyclic scaffold is of particular interest for the development of inhibitors targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its stability and rigidity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

What sets tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate apart from similar compounds is its specific spirocyclic structure, which provides a unique combination of stability and rigidity. This makes it particularly valuable in applications where these properties are crucial, such as in drug development and material science.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-10-8-13(17-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

REIQZMOCCLUNLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(O1)CCNCC2

Origin of Product

United States

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